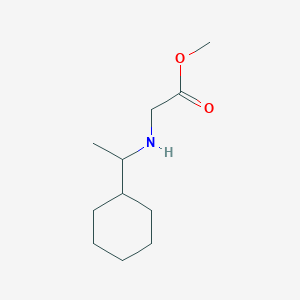![molecular formula C11H10FNO2S B13476188 8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)
8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione is a complex heterocyclic compound that features a unique fusion of indole and thiopyran rings
Métodos De Preparación
The synthesis of 8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable indole derivative with a thiopyran precursor under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Aplicaciones Científicas De Investigación
8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. The pathways involved in its mechanism of action can vary depending on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
8-fluoro-1H,3H,4H,5H-2lambda6-thiopyrano[4,3-b]indole-2,2-dione can be compared with other similar compounds, such as:
8-fluoro-1H-2-benzopyran-1,3(4H)-dione: This compound shares the fluorine and indole moieties but lacks the thiopyran ring, resulting in different chemical and biological properties.
ethyl 8-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carboxylate: This compound has a similar indole structure but includes a pyrido ring and an ester functional group, leading to distinct reactivity and applications.
Propiedades
Fórmula molecular |
C11H10FNO2S |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
8-fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide |
InChI |
InChI=1S/C11H10FNO2S/c12-7-1-2-10-8(5-7)9-6-16(14,15)4-3-11(9)13-10/h1-2,5,13H,3-4,6H2 |
Clave InChI |
MZJJISLXAFUZNA-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC2=C1NC3=C2C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)

![Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13476193.png)

